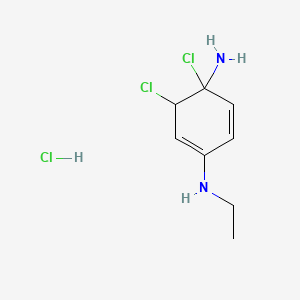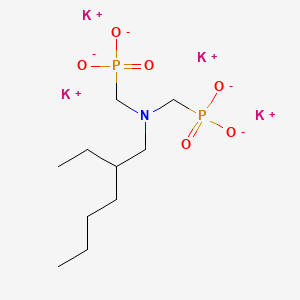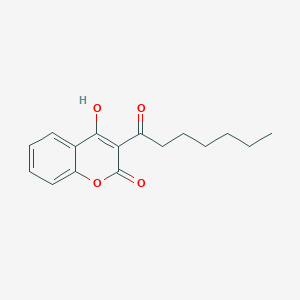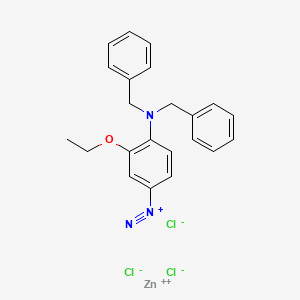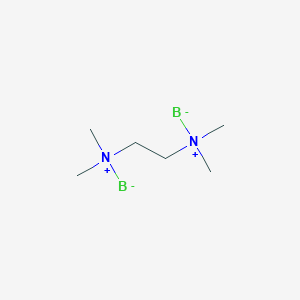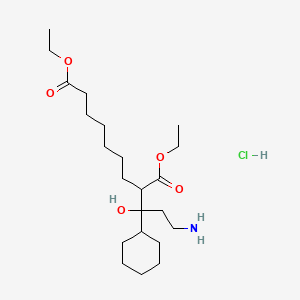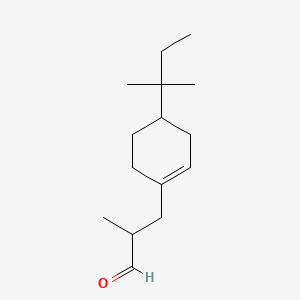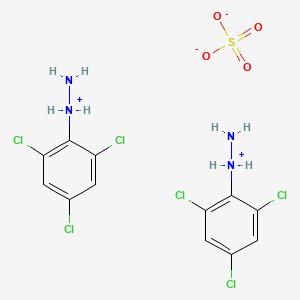
amino-(2,4,6-trichlorophenyl)azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(2,4,6-trichlorophenyl)azanium;sulfate is a chemical compound that features a trichlorophenyl group attached to an azanium ion, paired with a sulfate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate typically involves the reaction of 2,4,6-trichloroaniline with sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. One common method involves dissolving 2,4,6-trichloroaniline in ethanol and then adding sulfuric acid dropwise while maintaining the temperature below 50°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Amino-(2,4,6-trichlorophenyl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Amino-(2,4,6-trichlorophenyl)azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichlorophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of amino-(2,4,6-trichlorophenyl)azanium;sulfate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfate counterion may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloroaniline: A precursor in the synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate.
2,4,6-Trichlorophenol: Another compound with a trichlorophenyl group, used in different applications.
2,4,6-Trichlorobenzene: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the trichlorophenyl group and the azanium ion, which confer distinct chemical reactivity and potential biological activity. Its sulfate counterion also differentiates it from other similar compounds, providing additional stability and solubility in aqueous solutions .
Propiedades
Número CAS |
71965-09-8 |
|---|---|
Fórmula molecular |
C12H12Cl6N4O4S |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
amino-(2,4,6-trichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl3N2.H2O4S/c2*7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h2*1-2,11H,10H2;(H2,1,2,3,4) |
Clave InChI |
AWBNDKWAKYTKCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.[O-]S(=O)(=O)[O-] |
Números CAS relacionados |
5329-12-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
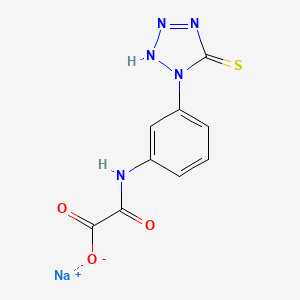
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
